MY33-3 hydrochloride

Description

Overview of Receptor Protein Tyrosine Phosphatases (RPTPs) in Biological Systems

Protein tyrosine phosphorylation is a critical mechanism that governs a wide array of cellular activities, including proliferation, differentiation, adhesion, and communication. nih.gov The level of tyrosine phosphorylation on a protein is meticulously controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). nih.gov RPTPs are a subtype of PTPs that are integral membrane proteins, featuring an extracellular domain, a single transmembrane segment, and an intracellular region that contains the phosphatase catalytic domain(s). nih.govacs.org This structure allows them to act as cellular sensors, translating extracellular signals into intracellular responses. cdnsciencepub.com

RPTPs are a diverse family, categorized into eight subfamilies (R1/R6, R2A, R2B, R3, R4, R5, R7, and R8) based on the composition of their extracellular domains. researchgate.net These extracellular regions contain various motifs, such as immunoglobulin (Ig)-like, fibronectin type III (FNIII), and MAM (meprin, A5, PTPmu) domains, which are also found in cell adhesion molecules. researchgate.net This structural similarity underscores their dual role as both enzymes and mediators of cell-cell and cell-matrix interactions. frontiersin.org

The intracellular portion of most RPTPs contains two tandemly repeated phosphatase domains, referred to as D1 and D2. acs.org The membrane-proximal D1 domain is generally responsible for the catalytic activity, while the membrane-distal D2 domain is often catalytically inactive but may play a regulatory role. acs.orgceu.es

Table 1: Structural Classification of RPTPs

| RPTP Type | Extracellular Domain Characteristics | Example Member |

|---|---|---|

| Type I | Displays a single FNIII domain. researchgate.net | CD45 researchgate.net |

| Type IIa | Characterized by the combination of FNIII domains and Ig-like domains. frontiersin.org | LAR frontiersin.org |

| Type IIb | Similar to Type IIa but also displays an N-terminal MAM domain. researchgate.net | PTPRK, PTPRM researchgate.net |

| Type III | Display only FNIII domains. researchgate.net | RPTPβ/ζ mdpi.com |

The functional diversity of RPTPs is vast, with involvement in regulating key signaling pathways related to immune responses, tissue homeostasis, and nervous system development. nih.govresearchgate.net For instance, CD45 is essential for activating T-cell receptors, a critical step in the adaptive immune response. acs.org

Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as PTPRZ1, belongs to the R5 subfamily and is abundantly expressed in the central nervous system (CNS). mdpi.comfrontiersin.org It is particularly prominent in glial cells such as oligodendrocyte precursor cells (OPCs) and astrocytes. mdpi.com RPTPβ/ζ plays a crucial role in regulating OPC differentiation, a process vital for both developmental myelination and remyelination following injury. frontiersin.org

The activity of RPTPβ/ζ is modulated by extracellular ligands, including the cytokines pleiotrophin (B1180697) (PTN) and midkine (B1177420) (MK). mdpi.commdpi.com Binding of these ligands induces dimerization of RPTPβ/ζ, which inhibits its phosphatase activity. ceu.esmdpi.com This inactivation leads to an increased phosphorylation state of its downstream substrates, which include key signaling molecules like Fyn kinase, Anaplastic Lymphoma Kinase (ALK), and β-catenin. ceu.esnih.gov Through the regulation of these substrates, RPTPβ/ζ influences neuronal survival, differentiation, and plasticity. ceu.esceu.es

Rationale for the Development of RPTPβ/ζ Inhibitors

The significant role of RPTPβ/ζ in CNS pathophysiology has made it an attractive therapeutic target for a range of neurological and neuropsychiatric disorders. researchgate.net Dysregulation of RPTPβ/ζ signaling has been implicated in conditions such as glioblastoma, schizophrenia, and substance use disorders. mdpi.comresearchgate.net For example, RPTPβ/ζ is highly expressed in gliomas, and its inhibition is being explored as a potential anti-cancer strategy. mdpi.com

Furthermore, endogenous inhibitors of RPTPβ/ζ, like PTN, have demonstrated neuroprotective effects. nih.gov Overexpression of PTN in the brain has been shown to block the rewarding effects of alcohol, and both PTN and MK are involved in modulating addictive behaviors related to substances like cocaine and morphine. ceu.esnih.govmedchemexpress.com However, large protein molecules like PTN and MK have poor drug-like properties, particularly their inability to efficiently cross the blood-brain barrier (BBB). ceu.es This limitation necessitates the development of small-molecule inhibitors that can mimic the therapeutic actions of these endogenous ligands while possessing favorable pharmacokinetic profiles for CNS applications. ceu.es The goal is to create compounds that can penetrate the BBB and selectively inhibit the phosphatase activity of RPTPβ/ζ, thereby reproducing the beneficial effects observed with its natural inhibitors. ceu.esresearchgate.net

Historical Context and Prior Research Leading to MY33-3 (hydrochloride) Discovery

The development of MY33-3 (hydrochloride) is a result of rational drug design aimed at creating selective, BBB-permeable small-molecule inhibitors of RPTPβ/ζ. nih.gov Initial research focused on understanding the function of the natural ligands PTN and MK and their interaction with the RPTPβ/ζ receptor. ceu.es The observation that PTN and MK could produce desirable therapeutic effects, such as neuroprotection and modulation of addiction-related behaviors, provided the proof-of-concept for targeting RPTPβ/ζ. nih.gov

Scientists hypothesized that the effects of PTN and MK could be replicated by small molecules designed to interact with the intracellular catalytic domain (D1) of RPTPβ/ζ, thereby inhibiting its phosphatase function. ceu.esresearchgate.net This led to the design and synthesis of a series of compounds intended to mimic the activity of PTN. ceu.es Through this research, several potent inhibitors were identified, including MY10 and MY33-3. nih.gov These compounds were specifically engineered to interact with the intracellular domain of RPTPβ/ζ and block its enzymatic activity. nih.gov

MY33-3 emerged as a potent inhibitor with a half-maximal inhibitory concentration (IC₅₀) of approximately 0.1 μM for RPTPβ/ζ. nih.govmedchemexpress.com Further studies demonstrated that both MY10 and MY33-3 could increase the phosphorylation of known RPTPβ/ζ substrates, such as ALK and TrkA, in neuroblastoma cells, confirming their mechanism of action. medchemexpress.comnih.gov Research has shown that these inhibitors can modulate behavioral responses to substances like ethanol (B145695) in preclinical models, supporting the hypothesis that pharmacological inhibition of RPTPβ/ζ is a viable strategy for CNS disorders. medchemexpress.commedchemexpress.com

Table 2: Inhibitory Activity of MY33-3

| Target | IC₅₀ | Reference |

|---|---|---|

| RPTPβ/ζ | ~0.1 µM | medchemexpress.commedchemexpress.com |

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| MY33-3 (hydrochloride) |

| MY10 |

| Pleiotrophin (PTN) |

| Midkine (MK) |

| Fyn |

| Anaplastic Lymphoma Kinase (ALK) |

| β-catenin |

| Ethanol |

| Cocaine |

| Morphine |

| Sevoflurane (B116992) |

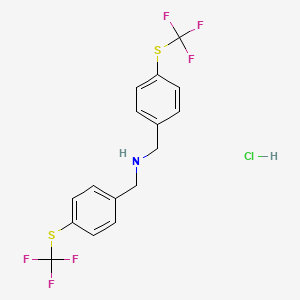

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H14ClF6NS2 |

|---|---|

Molecular Weight |

433.9 g/mol |

IUPAC Name |

1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine;hydrochloride |

InChI |

InChI=1S/C16H13F6NS2.ClH/c17-15(18,19)24-13-5-1-11(2-6-13)9-23-10-12-3-7-14(8-4-12)25-16(20,21)22;/h1-8,23H,9-10H2;1H |

InChI Key |

NCXYCGGCHBSQDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNCC2=CC=C(C=C2)SC(F)(F)F)SC(F)(F)F.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization Research

Strategies for MY33-3 (hydrochloride) Synthesis

The synthesis of MY33-3, also identified in scientific literature as compound 12b, is part of a broader effort to create a series of N,N'-bis(substituted-benzyl)ethane-1,2-diamine derivatives as inhibitors of PTPRZ1. nih.govresearchgate.net The core structure was designed to mimic the neurotrophic factor Pleiotrophin (B1180697) by interacting with the intracellular domain of PTPRZ1. nih.govexlibrisgroup.com

The general synthetic strategy involves the reaction of a diamine core with substituted benzyl (B1604629) halides. Specifically, the synthesis of MY33-3, which is N,N'-bis((4-(trifluoromethyl)phenyl)methyl)ethane-1,2-diamine, is achieved through the reaction of ethane-1,2-diamine with 4-(trifluoromethyl)benzyl chloride.

A representative two-step synthetic approach for a similar diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, involves an initial nucleophilic aromatic substitution followed by a reduction step. mdpi.comresearchgate.net In the first step, an amine is reacted with a fluorinated nitroaromatic compound, like 1-fluoro-2-nitrobenzene, in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). mdpi.comresearchgate.net The resulting N-substituted nitroaniline intermediate is then reduced to the desired diamine via catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst. mdpi.com This general methodology highlights a common and efficient route for producing asymmetrically or symmetrically substituted diamine scaffolds.

The final hydrochloride salt form of MY33-3 is prepared by treating the synthesized free base with hydrochloric acid in a suitable solvent, which facilitates purification and improves handling and stability of the final compound.

Approaches to Derivatization and Analog Generation for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. wikipedia.org For the PTPRZ1 inhibitor class to which MY33-3 belongs, a systematic SAR study was conducted to optimize potency and selectivity. nih.govnih.gov This involved the synthesis of a library of analogs where the nature and position of substituents on the two benzyl rings were varied.

The parent study that identified MY33-3 (12b) explored modifications at the para-position of the benzyl rings. nih.govresearchgate.net The goal was to probe the electronic and steric requirements of the binding pocket in the PTPRZ1 enzyme. nih.gov Analogs were synthesized with a range of substituents, including electron-donating and electron-withdrawing groups, as well as halogens of different sizes.

The research findings indicated that specific substitutions were critical for potent inhibitory activity. The table below summarizes the inhibitory concentrations (IC₅₀) for key analogs, illustrating the established structure-activity relationships.

| Compound ID | Substituent (R) | PTPRZ1 IC₅₀ (µM) | PTP1B IC₅₀ (µM) |

|---|---|---|---|

| 12a | 4-F | 1.5 | > 10 |

| 12b (MY33-3) | 4-CF₃ | ~0.1 | ~0.7 |

| 12c | 4-Cl | 0.9 | > 10 |

| 12d | 4-Br | 0.8 | > 10 |

| 10a | 3-CF₃ | ~0.1 | > 10 |

Data sourced from Pastor et al., 2018. nih.govnih.gov

The SAR study revealed that a strong electron-withdrawing group, such as a trifluoromethyl (CF₃) group, at the para-position (as in MY33-3/12b) or the meta-position (as in compound 10a) resulted in the most potent inhibition of PTPRZ1, with an IC₅₀ value of approximately 0.1 µM. nih.govresearchgate.net In contrast, halogen substituents like fluorine, chlorine, and bromine at the para-position led to a decrease in potency. nih.gov Notably, MY33-3 also showed some inhibitory activity against PTP-1B, another protein tyrosine phosphatase, whereas the meta-substituted analog (10a) was more selective. nih.govmedchemexpress.com These findings underscore the sensitivity of the enzyme's binding site to the electronic properties and positioning of the substituents on the benzyl rings.

Advanced Analytical Techniques for Elucidation of Compound Purity and Identity

The definitive confirmation of a synthesized compound's chemical structure and the rigorous assessment of its purity are critical for ensuring the reliability and reproducibility of research findings. For MY33-3 (hydrochloride), a suite of advanced analytical techniques is employed to meet these quality standards.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds. koreascience.krmestrelab.com For MY33-3, reversed-phase HPLC (RP-HPLC) is typically used to separate the target compound from any starting materials, byproducts, or degradation products. nih.govevitachem.com Purity is assessed by integrating the peak area of the principal compound and comparing it to the total area of all peaks detected, often by a UV detector. mestrelab.com The research describing MY33-3 (12b) confirmed its purity to be greater than 95% by this method. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a detailed map of the compound's atomic framework.

¹H NMR spectra confirm the presence and connectivity of hydrogen atoms, showing characteristic chemical shifts and splitting patterns for the aromatic protons on the trifluoromethyl-substituted rings and the aliphatic protons of the ethylenediamine (B42938) bridge. probechem.comgoogle.com

¹³C NMR spectra provide information on the carbon skeleton of the molecule. google.com Analysis of these spectra allows for unambiguous confirmation that the synthesized molecule matches the expected structure of MY33-3. probechem.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing further confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, which in turn allows for the calculation of the elemental composition. mdpi.com This technique is crucial for verifying that the correct product has been formed during synthesis.

Together, these analytical methods—HPLC for purity, NMR for structure, and MS for mass verification—form a comprehensive characterization package that ensures the quality and identity of MY33-3 (hydrochloride) for use in further biological and pharmacological research. nih.govresearchgate.net

Mechanistic Investigations of My33 3 Hydrochloride Action

Enzyme Inhibition Profile and Selectivity

MY33-3 (hydrochloride) demonstrates a potent and selective inhibitory effect on Receptor Protein Tyrosine Phosphatase β/ζ (PTPRZ1), also known as RPTPβ/ζ. medchemexpress.commedchemexpress.comchemondis.com Its activity against other phosphatases, particularly Protein Tyrosine Phosphatase 1B (PTP-1B), has also been characterized to understand its selectivity.

Quantitative Characterization of Receptor Protein Tyrosine Phosphatase β/ζ (PTPRZ1) Inhibition Kinetics

MY33-3 (hydrochloride) is a potent inhibitor of PTPRZ1. medchemexpress.commedchemexpress.comchemondis.com In vitro phosphatase assays have determined its half-maximal inhibitory concentration (IC₅₀) to be approximately 0.1 μM. medchemexpress.commedchemexpress.comchemondis.comtargetmol.comnih.govprobechem.comglpbio.com This level of potency indicates a strong interaction with the enzyme's active site. The inhibition of PTPRZ1 by MY33-3 leads to an increase in the phosphorylation of its known substrates, such as anaplastic lymphoma kinase (ALK) and TrkA. nih.govnih.gov Studies in neuroblastoma cells have shown that treatment with MY33-3 increases the levels of phosphorylated ALK and TrkA. nih.govnih.gov

Assessment of Protein Tyrosine Phosphatase 1B (PTP-1B) Cross-Inhibition and Specificity Analysis

While MY33-3 (hydrochloride) is a potent inhibitor of PTPRZ1, it also exhibits inhibitory activity against PTP-1B. medchemexpress.commedchemexpress.comchemondis.comtargetmol.comnih.govglpbio.combiocompare.com The IC₅₀ value for PTP-1B inhibition is approximately 0.7 μM. medchemexpress.commedchemexpress.comchemondis.comtargetmol.comglpbio.combiocompare.com A comparison of the IC₅₀ values reveals that MY33-3 is about 7-fold more selective for PTPRZ1 than for PTP-1B. This indicates a degree of selectivity, although cross-inhibition does occur. nih.gov The inhibition of other phosphatases could potentially lead to signaling events that interfere with the compound's primary effects. nih.gov

Inhibitory Activity of MY33-3 (hydrochloride)

| Enzyme | IC₅₀ (μM) |

|---|---|

| PTPRZ1 | ~0.1 |

Comparative Enzyme Kinetics with Other Phosphatase Family Members

Detailed kinetic data comparing MY33-3 (hydrochloride) with a broad panel of other phosphatase family members is not extensively available in the provided search results. However, the known data for PTPRZ1 and PTP-1B allows for a preliminary assessment of its selectivity. The difference in inhibitory potency between these two enzymes suggests that the chemical structure of MY33-3 (hydrochloride) has a higher affinity for the active site of PTPRZ1. Further research would be necessary to fully characterize its interaction with other phosphatases and to establish a comprehensive selectivity profile.

Molecular Target Engagement and Binding Specificity

The efficacy of MY33-3 (hydrochloride) as an inhibitor is rooted in its direct interaction with its molecular target, PTPRZ1.

Investigation of MY33-3 (hydrochloride) Interaction with the Intracellular Domain of RPTPβ/ζ

Research indicates that MY33-3 (hydrochloride) exerts its inhibitory action by interacting with the intracellular domain of RPTPβ/ζ. nih.gov This interaction is crucial for inhibiting the enzyme's tyrosine phosphatase activity. nih.gov By binding to this domain, MY33-3 effectively blocks the dephosphorylation of RPTPβ/ζ's substrates. A related inhibitor, MY10, has been shown to interact with the intracellular PD1 domain of RPTPβ/ζ, suggesting a similar mechanism for MY33-3. frontiersin.org

Receptor Binding Affinity Research of MY33-3 (hydrochloride)

The binding affinity of a compound is a key determinant of its potency. While specific equilibrium dissociation constants (Kd) for MY33-3 (hydrochloride) with PTPRZ1 are not explicitly detailed in the provided search results, the low IC₅₀ value of approximately 0.1 μM suggests a high binding affinity. medchemexpress.commedchemexpress.comchemondis.comtargetmol.comnih.govprobechem.comglpbio.com The consistent reporting of this IC₅₀ value across multiple sources underscores the potent nature of the interaction between MY33-3 (hydrochloride) and its primary target, PTPRZ1. Further biophysical studies, such as surface plasmon resonance or isothermal titration calorimetry, would be required to precisely quantify the binding affinity and thermodynamic parameters of this interaction.

Modulation of Receptor Tyrosine Kinase (RTK) Substrate Phosphorylation

MY33-3 (hydrochloride) directly impacts the phosphorylation of substrates for RPTPβ/ζ, a key enzyme in regulating the activity of several receptor tyrosine kinases. nih.gov By inhibiting RPTPβ/ζ, MY33-3 effectively increases the phosphorylation levels of its target proteins, thereby influencing cellular functions. nih.gov

Analysis of Anaplastic Lymphoma Kinase (ALK) Phosphorylation Dynamics in Cellular Models

Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase crucial for neuronal development and also implicated in various cancers, is a known substrate of RPTPβ/ζ. nih.govnih.gov In cellular models, such as the human neuroblastoma cell line SH-SY5Y, treatment with MY33-3 (hydrochloride) has been shown to increase the phosphorylation of ALK. nih.gov This effect is consistent with its role as an RPTPβ/ζ inhibitor. nih.gov Interestingly, while ethanol (B145695) treatment alone can also lead to an increase in ALK phosphorylation, the co-administration of MY33-3 (hydrochloride) with ethanol prevents this ethanol-induced increase in phosphorylated ALK (pALK). nih.govnih.govmedchemexpress.com This suggests a complex interplay where MY33-3 (hydrochloride) modulates the cellular response to ethanol in the context of ALK signaling. nih.gov The regulation of ALK phosphorylation is a critical aspect of its function, as constitutive activation is linked to oncogenesis, while its normal signaling is vital for neuronal proliferation and differentiation. nih.govnih.gov

Characterization of Tropomyosin Receptor Kinase A (TrkA) Phosphorylation Dynamics in Cellular Models

Similar to its effect on ALK, MY33-3 (hydrochloride) also modulates the phosphorylation of Tropomyosin Receptor Kinase A (TrkA), another key receptor tyrosine kinase involved in neuronal survival and differentiation. nih.govnih.gov TrkA is a receptor for nerve growth factor (NGF) and its activation is crucial for the development and maintenance of the nervous system. ucsf.edu In SH-SY5Y neuroblastoma cells, treatment with MY33-3 (hydrochloride) leads to an increase in the levels of phosphorylated TrkA (pTrkA). nih.gov As with ALK, ethanol exposure alone also increases pTrkA levels. nih.gov However, when cells are treated with both MY33-3 (hydrochloride) and ethanol, the expected increase in pTrkA is blocked. nih.govnih.govmedchemexpress.com This indicates that MY33-3 (hydrochloride) interferes with the ethanol-induced signaling cascade that leads to TrkA activation. nih.gov

Elucidation of Downstream Signaling Pathway Modulation

The inhibitory action of MY33-3 (hydrochloride) on RPTPβ/ζ and the subsequent alteration of RTK phosphorylation have significant consequences for downstream signaling pathways that govern neuronal function and response to external stimuli.

Investigation of Ethanol-Activated Signaling Pathways

Research has demonstrated that ethanol can engage and activate signaling pathways involving both TrkA and ALK. nih.govnih.gov The compound MY33-3 (hydrochloride) has been instrumental in dissecting these pathways. By preventing the ethanol-induced phosphorylation of both TrkA and ALK in cellular models, MY33-3 reveals the involvement of RPTPβ/ζ in mediating ethanol's effects on these neurotrophic factor receptors. nih.govmedchemexpress.com This modulation of ethanol-activated signaling suggests a potential mechanism by which MY33-3 (hydrochloride) may influence behavioral responses to alcohol. nih.gov The interaction between MY33-3 and ethanol signaling pathways highlights the role of RPTPβ/ζ as a modulator of alcohol-related cellular events. nih.govnih.gov

Role in Neuronal Survival and Differentiation Pathways

As an inhibitor of RPTPβ/ζ, MY33-3 (hydrochloride) plays a role in pathways essential for neuronal survival and differentiation. nih.govresearchgate.net By increasing the phosphorylation of key RPTPβ/ζ substrates like ALK and TrkA, MY33-3 can mimic the effects of neurotrophic factors that naturally activate these receptors. nih.govucsf.edu The activation of ALK and TrkA signaling cascades is known to promote the survival of neurons and encourage neurite outgrowth, processes fundamental to the development and plasticity of the nervous system. nih.govucsf.eduresearchgate.net The ability of MY33-3 to enhance the phosphorylation of these receptors underscores its potential to influence these critical neuronal pathways. nih.govdcchemicals.com

An Examination of MY33-3 (hydrochloride) in Preclinical Models

The compound MY33-3, a potent and selective inhibitor of receptor protein tyrosine phosphatase (RPTP)β/ζ, and its hydrochloride salt have been the subject of preclinical research to evaluate their therapeutic potential in various neurological and behavioral conditions. medchemexpress.commedchemexpress.commedchemexpress.eu This article details the findings from preclinical pharmacological efficacy studies in animal models, focusing on its effects on ethanol-related behaviors and its role in models of neuroinflammation and cognitive dysfunction.

Preclinical Pharmacological Efficacy Studies in Animal Models

Investigations into Neuroinflammation and Cognitive Dysfunction Models

Modulation of Microglial Activation and Associated Inflammatory Mediators (e.g., nitrites, iNOS) in Microglial Cell Lines and In Vivo

Research into the effects of MY33-3 (hydrochloride) has demonstrated its capacity to modulate inflammatory responses in microglial cells. Microglia are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation. In their activated state, they release various inflammatory mediators, including nitric oxide (NO), the production of which is catalyzed by inducible nitric oxide synthase (iNOS). Nitrites are stable metabolites of NO and are often measured as an indicator of NO production.

In vitro studies utilizing the BV2 microglial cell line have shown that MY33-3 (hydrochloride) can limit the inflammatory cascade triggered by lipopolysaccharide (LPS), a potent immune stimulator. Specifically, treatment with MY33-3 (hydrochloride) was found to curtail the production of nitrites and reduce the expression of iNOS in LPS-stimulated BV2 cells. medchemexpress.com This suggests that MY33-3 (hydrochloride) can interfere with key pathways of microglial activation, thereby reducing the output of inflammatory molecules that can contribute to neurotoxicity. medchemexpress.com

Table 1: Effect of MY33-3 (hydrochloride) on Microglial Activation Markers

| Cell Line | Stimulant | Compound Concentration | Duration | Observed Effects |

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | 0.1-10 µM | 24 hours | Limits nitrite production and iNOS increases. medchemexpress.com |

Neuroprotective Research Modalities Against Amphetamine-Induced Toxicity

MY33-3 (hydrochloride) is identified as a potent and selective inhibitor of receptor protein tyrosine phosphatase β/ζ (PTPRZ1). medchemexpress.comnih.gov The inhibition of this enzyme is a key mechanism through which the compound is thought to exert its neuroprotective effects. Research has indicated that inhibitors of PTPRZ1 demonstrate protective effects against neurotoxicity induced by amphetamine. nih.gov

The endogenous ligands for PTPRZ1, pleiotrophin (B1180697) (PTN) and midkine (B1177420) (MK), have been previously demonstrated to prevent amphetamine-induced neurotoxicity both in vivo and in vitro. nih.gov Studies have reported that small-molecule inhibitors of PTPRZ1, such as MY33-3, exhibit similar protective actions against amphetamine-induced toxicity. nih.gov This neuroprotective potential is linked to the inhibition of the PTPRZ1 phosphatase activity, which in turn leads to increased phosphorylation of downstream substrates like the anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in neuronal survival and differentiation. nih.gov Further studies using catecholaminergic PC12 cells, which are vulnerable to amphetamine-induced damage, have shown that other PTPRZ1 inhibitors can significantly prevent the loss of cell viability caused by amphetamine. ceu.esnih.gov This body of research suggests that MY33-3 (hydrochloride), by targeting PTPRZ1, represents a promising modality for neuroprotection against the damaging effects of amphetamine. nih.gov

Table 2: Research Findings on PTPRZ1 Inhibition and Neuroprotection Against Amphetamine

| Research Model | Compound(s) | Key Finding | Reference |

| In Vitro / In Vivo | Pleiotrophin (PTN), Midkine (MK) | Prevented amphetamine neurotoxicity. | nih.gov |

| General | RPTPβ/ζ inhibitors (e.g., MY33-3) | Reported to have protective effects against amphetamine-induced toxicity, similar to PTN and MK. | nih.gov |

| PC12 Cell Line | PTPRZ1 inhibitors (10a, 12b) | Significantly prevented amphetamine-induced loss of cell viability. | ceu.esnih.gov |

Pharmacokinetic and Biodistribution Research Preclinical

Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment in Preclinical Animal Models

ADME studies are designed to characterize the journey of a compound within a living organism. erbc-group.com These assessments are typically conducted in various animal models, such as rats and mice, to gather preliminary data on the compound's behavior. nih.govnih.gov The primary goal is to understand its bioavailability, tissue distribution, metabolic stability, and clearance mechanisms, which collectively influence the therapeutic window and dosing regimen. nih.gov

While MY33-3 (hydrochloride) has been evaluated in preclinical models for its pharmacological effects, comprehensive public data detailing its full ADME profile is limited in the available research. Typically, these studies quantify various parameters to build a complete pharmacokinetic picture.

Table 1: Typical Parameters Evaluated in Preclinical ADME Studies

| ADME Parameter | Description | Relevance |

|---|---|---|

| Absorption | The process by which the drug enters the systemic circulation. Key metrics include bioavailability (F%) and time to maximum concentration (Tmax). thermofisher.com | Determines how much of the administered dose reaches the bloodstream and how quickly. avivia.nl |

| Distribution | The reversible transfer of a drug from the bloodstream to various tissues and organs. The Volume of Distribution (Vd) is a key metric. thermofisher.comnih.gov | Indicates where the drug travels in the body and its concentration in target tissues versus other areas. erbc-group.com |

| Metabolism | The chemical modification of the drug by the body, primarily in the liver. Key metrics include metabolic stability and identification of major metabolites. thermofisher.com | Affects the compound's duration of action and can produce active or toxic byproducts. bioivt.com |

| Excretion | The removal of the drug and its metabolites from the body, typically via urine or feces. Clearance (CL) and half-life (t1/2) are critical parameters. thermofisher.com | Determines how long the drug remains in the body. |

Brain Penetration and Central Nervous System Distribution Studies

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is of paramount importance. nih.gov The BBB is a highly selective barrier formed by endothelial cells that separates the circulating blood from the brain's extracellular fluid, protecting the CNS. nih.govnih.gov A drug's ability to penetrate this barrier is governed by its physicochemical properties, such as molecular size, lipophilicity, and its interaction with efflux transporters. nih.gov

MY33-3 (hydrochloride) is investigated for its potential to treat CNS-related conditions, as it has been shown to reduce ethanol (B145695) consumption and alleviate sevoflurane-induced neuroinflammation and cognitive dysfunction in animal models. medchemexpress.com These findings imply that MY33-3 can penetrate the CNS to exert its pharmacological effects as an inhibitor of receptor protein tyrosine phosphatase (RPTP)β/ζ. medchemexpress.com However, specific quantitative studies detailing the extent and rate of its brain penetration are not extensively documented in the available literature.

Table 2: Key Factors Influencing CNS Penetration

| Factor | Influence on Brain Penetration |

|---|---|

| Lipophilicity | Moderately lipophilic compounds tend to cross the BBB more effectively through passive diffusion. nih.gov |

| Molecular Size | Smaller molecules (generally <600 Da) are more likely to penetrate the BBB. mdpi.com |

| Plasma Protein Binding | Only the unbound fraction of a drug in plasma is available to cross the BBB. nih.gov |

| Efflux Transporters | Transporters like P-glycoprotein (Pgp) can actively pump drugs out of the brain, limiting their concentration. researchgate.net |

| Carrier-Mediated Transport | Some drugs can utilize endogenous transport systems to enter the CNS. mdpi.com |

Influence of Administration Routes on Systemic Exposure and Target Tissue Concentration

The route of administration significantly impacts a drug's absorption rate, bioavailability, and resulting concentration in both systemic circulation and target tissues. avivia.nl Preclinical studies often employ various routes, including oral (p.o.), intravenous (IV), and intraperitoneal (i.p.), to determine the most effective delivery method. uomustansiriyah.edu.iqadragos-pharma.com Intravenous administration ensures 100% bioavailability by definition, providing a baseline for comparison, whereas oral delivery is subject to gastrointestinal absorption and first-pass metabolism in the liver, which can reduce bioavailability. avivia.nl

In preclinical research, MY33-3 (hydrochloride) has been administered via both oral (p.o.) and intraperitoneal (i.p.) routes. medchemexpress.com For instance, oral administration at 60 mg/kg was effective in reducing ethanol consumption in an animal model, demonstrating its oral activity. medchemexpress.com Intraperitoneal administration has also been used to study its effects on sevoflurane-induced cognitive impairment. medchemexpress.com The choice of administration route directly influences the systemic exposure and the concentration of the compound that reaches the CNS to engage its target, RPTPβ/ζ. erbc-group.commedchemexpress.com

Table 3: Comparison of Common Preclinical Administration Routes

| Administration Route | Speed of Onset | Bioavailability | Common Use Cases & Considerations |

|---|---|---|---|

| Intravenous (IV) | Most rapid. uomustansiriyah.edu.iq | 100% by definition. avivia.nl | Used for establishing baseline pharmacokinetic parameters and in emergency situations. uomustansiriyah.edu.iq |

| Oral (p.o.) | Slower, variable absorption. uomustansiriyah.edu.iq | Variable; affected by GI stability and first-pass metabolism. avivia.nl | Most common and convenient route, but bioavailability can be a challenge. avivia.nl |

| Intraperitoneal (i.p.) | Faster than oral. | High, but subject to some first-pass metabolism. | Commonly used in rodent studies as an alternative to IV injection. |

| Subcutaneous (SC) | Slow and sustained absorption. nih.gov | High and often more consistent than oral. | Suitable for depot formulations and sustained-release delivery. uomustansiriyah.edu.iqnih.gov |

Metabolic Fate and Metabolite Identification Research in Animal Systems

The specific biotransformation pathways and the full spectrum of metabolites for MY33-3 (hydrochloride) in preclinical animal models have not been detailed in the reviewed scientific literature. Such studies would typically involve administering the compound to animals and subsequently analyzing biological samples to isolate and identify drug-related components. bioivt.com This process helps to determine if the parent drug is the primary active component and to assess the potential for drug-drug interactions. thermofisher.com

Table 4: Common Phase I and Phase II Metabolic Reactions in Drug Metabolism

| Metabolic Phase | Reaction Type | Description |

|---|---|---|

| Phase I | Oxidation | Addition of oxygen or removal of hydrogen, often mediated by Cytochrome P450 (CYP) enzymes. nih.gov |

| Reduction | Addition of hydrogen or removal of oxygen. | |

| Hydrolysis | Cleavage of chemical bonds by the addition of water (e.g., for esters and amides). nih.gov | |

| Phase II | Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. nih.gov |

| Sulfation | Conjugation with a sulfo group. |

Cellular and Molecular Interaction Studies of My33 3 Hydrochloride

In Vitro Cell Line Models for Target Validation and Pathway Analysis

In vitro cell line models are indispensable tools for studying the effects of chemical compounds on cellular processes. nih.govemulatebio.com The selection of a specific cell line is crucial and depends on the research question, as different cell lines exhibit distinct characteristics and signaling pathways. For the study of MY33-3 (hydrochloride), neuroblastoma and microglial cell lines have been particularly informative.

Utilization of SH-SY5Y Neuroblastoma Cells for RTK Signaling Studiesmedchemexpress.commedchemexpress.comresearchgate.net

The human neuroblastoma cell line SH-SY5Y is widely used in neuroscience research as a model for neuronal function and differentiation. nih.govresearchgate.netmdpi.com These cells express various receptor tyrosine kinases (RTKs), making them a suitable model to study signaling pathways modulated by compounds like MY33-3 (hydrochloride). researchgate.netnih.gov

Studies have shown that MY33-3 (hydrochloride) can influence the signaling of key RTKs in SH-SY5Y cells. Specifically, pretreatment with 1 μM of MY33-3 for 5 minutes was found to block the ethanol-induced activation of Tropomyosin receptor kinase A (TrkA) and Anaplastic Lymphoma Kinase (ALK). medchemexpress.commedchemexpress.com This inhibitory effect on RTK activation highlights the compound's potential to modulate neuronal signaling pathways. medchemexpress.comresearchgate.net It is important to note that these treatments did not significantly alter the total protein levels of TrkA or ALK, suggesting that MY33-3 (hydrochloride) affects the phosphorylation state or activation of these receptors rather than their expression. medchemexpress.com

| Cell Line | Compound | Concentration | Pre-treatment Time | Effect | Reference |

|---|---|---|---|---|---|

| SH-SY5Y | MY33-3 (hydrochloride) | 1 μM | 5 minutes | Blocks ethanol-induced activation of TrkA and ALK | medchemexpress.commedchemexpress.com |

Application of BV2 Microglial Cells for Neuroinflammatory Pathway Researchmedchemexpress.comresearchgate.netnih.gov

BV2 microglial cells are an immortalized murine cell line commonly used to study neuroinflammatory processes. nih.govbiomolther.org Microglia are the resident immune cells of the central nervous system and play a critical role in inflammation. nih.govbiomolther.org

In the context of MY33-3 (hydrochloride), BV2 cells have been used to investigate the compound's anti-neuroinflammatory properties. Research has demonstrated that MY33-3, at concentrations ranging from 0.1 to 10 μM, can limit the production of nitrites and the increase of inducible nitric oxide synthase (iNOS) induced by lipopolysaccharide (LPS) in these cells. medchemexpress.commedchemexpress.comnih.gov This suggests that MY33-3 (hydrochloride) can modulate the inflammatory response of microglia. researchgate.netnih.gov

| Cell Line | Compound | Concentration Range | Incubation Time | Effect | Reference |

|---|---|---|---|---|---|

| BV2 Microglial Cells | MY33-3 | 0.1-10 μM | 24 hours | Limits LPS-induced nitrite (B80452) production and iNOS increases | medchemexpress.commedchemexpress.comnih.gov |

Analysis of Intracellular Signaling Cascades Activated or Modulated by MY33-3 (hydrochloride) (e.g., ALK, TrkA, NF-κB p65)medchemexpress.comnih.gov

MY33-3 (hydrochloride) has been shown to modulate several key intracellular signaling cascades. As mentioned, it inhibits the activation of the receptor tyrosine kinases ALK and TrkA in SH-SY5Y neuroblastoma cells. medchemexpress.commedchemexpress.com

Furthermore, studies have investigated the effect of RPTPβ/ζ inhibitors, including MY33-3, on the NF-κB pathway, a critical regulator of inflammation. nih.gov Surprisingly, another RPTPβ/ζ inhibitor, MY10, was found to decrease LPS-induced NF-κB p65 expression, suggesting a novel mechanism of microglial activation potentiation independent of the canonical NF-κB p65 pathway. researchgate.netnih.gov While the direct effect of MY33-3 on NF-κB p65 was not explicitly detailed in the provided search results, the findings with a similar inhibitor point towards a complex regulatory role for RPTPβ/ζ in inflammatory signaling. researchgate.netnih.gov

Cellular Uptake Mechanisms and Intracellular Localization

The efficacy of a compound is often dependent on its ability to enter cells and reach its intracellular target. The mechanisms of cellular uptake can include endocytosis and direct penetration of the cell membrane.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophore Elements and Functional Group Contributions to Activity

MY33-3 was developed as part of a series of blood-brain barrier permeable small molecules designed to mimic the inhibitory effects of the natural ligands of PTPRZ1, Pleiotrophin (B1180697) (PTN) and Midkine (B1177420) (MK). nih.govnih.gov The primary target of MY33-3 is the intracellular protein tyrosine phosphatase domain 1 (PD1) of PTPRZ1. nih.govnih.gov SAR studies have revealed several crucial pharmacophoric elements that contribute to its potent inhibitory activity (IC50 ≈ 0.1 μM). nih.govresearchgate.net

The development process involved synthesizing and screening a series of related compounds to determine which structural modifications enhanced or diminished the inhibitory effect. The most potent compounds identified in the initial series were MY33-3 (also referred to as compound 12b in scientific literature) and a related compound, MY10 (compound 10a). nih.govnih.gov Analysis of these potent inhibitors against less active analogs has helped to define the essential structural requirements for PTPRZ1 inhibition. While MY33-3 is a potent inhibitor of PTPRZ1, it also shows some inhibitory activity against PTP-1B, though at a higher concentration (IC50 ≈ 0.7 μM), indicating a degree of selectivity.

Table 1: Inhibitory Activity of Key PTPRZ1 Inhibitors

| Compound | Alias | PTPRZ1 IC50 (μM) | PTP-1B IC50 (μM) |

|---|---|---|---|

| MY33-3 | 12b | ~0.1 | ~0.7 |

| MY10 | 10a | ~0.1 | Data not available |

Rational Design and Synthesis of Analogues for Enhanced Potency or Selectivity

The development of MY33-3 and its analogs was guided by a rational design strategy aimed at creating cell-permeable, potent, and selective inhibitors of PTPRZ1 that could cross the blood-brain barrier. nih.govnih.gov The design was based on mimicking the function of the natural protein inhibitors of PTPRZ1.

The synthesis of a series of potential inhibitors allowed for systematic modifications of the core structure. For instance, the synthesis of MY33-3 (compound 12b) was achieved through a reductive amination process involving a specific aldehyde and an amine precursor. nih.gov This synthetic route also yielded a tertiary amine byproduct (compound 13), which was evaluated alongside the primary set of analogs. nih.gov

The screening process involved several stages. Initially, seventeen compounds were evaluated for their ability to increase total tyrosine phosphorylation levels in HeLa cells. nih.gov From this initial screen, eleven compounds that showed significant activity were selected for further enzymatic assays to directly measure their inhibitory effect on PTPRZ1. nih.gov This rational, iterative process of design, synthesis, and biological evaluation led to the identification of MY33-3 and MY10 as lead candidates with high potency. nih.govnih.gov The structural differences between these active compounds and the less active ones in the series provided valuable insights for refining the SAR model.

Application of Computational Modeling and Molecular Docking Approaches in SAR Elucidation

Computational methods have been essential in elucidating the SAR of MY33-3 and its congeners. Molecular docking and molecular dynamics (MD) simulations were employed to predict and analyze the binding modes of these inhibitors within the active site of PTPRZ1. nih.govnih.gov

For these studies, a homology model of the PTPRZ1 protein was generated using the SWISS-MODEL server. nih.gov Docking experiments with various synthesized compounds, including the highly potent MY33-3 (12b), were performed. The results indicated that the inhibitors preferentially bind to a "superopen" conformation of the PTPRZ1 active site. nih.gov

A crucial finding from the docking studies was the identification of a specific binding orientation for the inhibitors. The trifluoromethylthiobenzyl group, a key pharmacophore element, was predicted to be enclosed within a hydrophobic pocket that becomes accessible upon the displacement of the WPD-loop of the enzyme. nih.gov This predicted binding mode provides a molecular basis for the observed activity of the compound.

Furthermore, these computational approaches were instrumental in explaining the observed selectivity of the inhibitors for PTPRZ1 over other phosphatases like PTP1B. nih.govnih.gov By comparing the predicted binding interactions within the active sites of both enzymes, researchers could identify the structural features of the inhibitors and the corresponding residues in PTPRZ1 that contribute to selective binding.

Advanced Research Methodologies and Future Directions

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) for Comprehensive Pathway Mapping

The comprehensive elucidation of the signaling pathways modulated by MY33-3 (hydrochloride) through its inhibition of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) is a critical area of ongoing research. While specific proteomics and transcriptomics studies solely focused on MY33-3 are not yet widely published, the effects of RPTPβ/ζ inhibition on gene expression have been investigated using related compounds, offering a blueprint for future "omics" analyses.

For instance, studies on the RPTPβ/ζ inhibitor MY10 in a mouse model of Alzheimer's disease have demonstrated significant changes in the mRNA levels of key genes involved in neuroinflammation and amyloid-beta (Aβ) pathology. Treatment with MY10 was found to decrease the expression of proinflammatory markers such as Tnfα and Hmgb1. Concurrently, it increased the expression of Bace1, a gene involved in Aβ degradation, and decreased levels of Mmp9, which is implicated in the neuroinflammatory environment and Aβ plaque dynamics frontiersin.orgnih.govnih.gov.

These findings highlight the potential of transcriptomics to map the downstream effects of RPTPβ/ζ inhibition. A comprehensive transcriptomic analysis following treatment with MY33-3 (hydrochloride) would likely involve RNA sequencing (RNA-Seq) of relevant cell types (e.g., neurons, microglia, astrocytes) or tissues to identify all genes whose expression is significantly altered. This would provide an unbiased, genome-wide view of the cellular processes affected by the compound.

Similarly, proteomics-based approaches, such as mass spectrometry, could identify changes in the phosphorylation status of a wide array of proteins following MY33-3 administration. Given that RPTPβ/ζ is a phosphatase, its inhibition would be expected to lead to the hyperphosphorylation of its direct substrates and downstream signaling molecules. Identifying these changes would be instrumental in mapping the specific pathways regulated by MY33-3. For example, it is known that RPTPβ/ζ inhibition by MY33-3 and similar compounds can increase the phosphorylation of substrates like anaplastic lymphoma kinase (ALK) and TrkA researchgate.net. A broader proteomic screen would expand this list and provide a more complete signaling network.

The integration of transcriptomic and proteomic data would offer a powerful, multi-layered understanding of the mechanism of action of MY33-3 (hydrochloride), revealing the full spectrum of cellular responses to RPTPβ/ζ inhibition and potentially uncovering novel therapeutic targets and biomarkers.

Development of High-Throughput Screening Assays for Identification of Novel RPTPβ/ζ Modulators

The discovery of novel and more selective modulators of RPTPβ/ζ is a key objective in harnessing the therapeutic potential of this target. High-throughput screening (HTS) represents a cornerstone of this effort, enabling the rapid evaluation of large chemical libraries for compounds that can either inhibit or activate the phosphatase.

The development of robust HTS assays for PTPs, including RPTPβ/ζ, often relies on fluorescence-based methods. One common approach is the use of a generic, fluorogenic phosphatase substrate. In such an assay, the substrate is non-fluorescent until the phosphate group is cleaved by the enzyme, resulting in a fluorescent product. Inhibitors of RPTPβ/ζ would therefore prevent this increase in fluorescence. This type of assay is adaptable to high-density formats, such as 384- or 1536-well plates, allowing for the screening of hundreds of thousands of compounds per day youtube.com.

Another sophisticated HTS methodology that has been successfully applied to other receptor PTPs is the Fluorescence Resonance Energy Transfer (FRET)-based assay. This technique utilizes a peptide substrate labeled with a FRET pair of fluorophores. When the peptide is phosphorylated, it is cleaved by a site-specific protease, separating the FRET pair and disrupting the energy transfer. A phosphatase would dephosphorylate the peptide, making it resistant to cleavage and thus maintaining the FRET signal. Inhibitors of the phosphatase would therefore lead to a decrease in the FRET signal. This method has been successfully used to screen for inhibitors of PTP-γ nih.gov.

While specific HTS campaigns designed to identify novel RPTPβ/ζ modulators using MY33-3 (hydrochloride) as a reference compound are not yet detailed in the public domain, the existing technologies provide a clear path forward. MY33-3 can serve as a valuable tool in the development and validation of such assays as a known positive control for inhibition. Future screening efforts will likely focus on identifying compounds with improved selectivity and potency compared to existing inhibitors like MY33-3.

Table 1: Key Parameters in High-Throughput Screening for RPTPβ/ζ Modulators

| Parameter | Description | Relevance to RPTPβ/ζ Screening |

| Assay Format | The physical platform for the screen (e.g., 384-well or 1536-well plates). | Higher density formats increase throughput and reduce reagent costs. |

| Detection Method | The technology used to measure enzyme activity (e.g., fluorescence, FRET). | Choice of method impacts sensitivity, cost, and potential for interference. |

| Substrate | The molecule acted upon by RPTPβ/ζ in the assay. | Substrate selection is crucial for assay sensitivity and specificity. |

| Compound Library | The collection of chemical compounds to be tested. | Diverse libraries increase the probability of identifying novel chemical scaffolds. |

| Positive Control | A known inhibitor used to validate the assay (e.g., MY33-3 hydrochloride). | Ensures the assay is capable of detecting the desired inhibitory activity. |

| Z'-factor | A statistical measure of assay quality. | A Z'-factor > 0.5 indicates a robust and reliable assay suitable for HTS. |

Refinement of Analytical Techniques for Quantification of MY33-3 (hydrochloride) in Complex Biological Matrices

The preclinical and clinical development of any therapeutic agent hinges on the ability to accurately quantify its concentration in complex biological matrices such as plasma, serum, and tissue homogenates. While specific, validated analytical methods for MY33-3 (hydrochloride) are not yet published, established techniques for other small molecule inhibitors provide a clear framework for their development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and robustness bioanalysis-zone.com. An LC-MS/MS method for MY33-3 (hydrochloride) would involve several key development and validation steps:

Sample Preparation: The first step is to extract MY33-3 from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of MY33-3 and the nature of the matrix, aiming to maximize recovery and minimize matrix effects researchgate.netbiotage.com.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate MY33-3 from endogenous components of the matrix. This typically involves a reversed-phase column and a carefully optimized mobile phase gradient .

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is most commonly used for quantitative bioanalysis. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of MY33-3 is selected and fragmented, and a specific product ion is detected. This provides a high degree of selectivity and sensitivity google.comamazonaws.com.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines. This includes assessing its linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification), recovery, and stability under various conditions researchgate.net.

The development of such a validated LC-MS/MS method is essential for pharmacokinetic studies, which determine the absorption, distribution, metabolism, and excretion (ADME) properties of MY33-3 (hydrochloride) in vivo.

Exploration of Novel Therapeutic Indications Based on RPTPβ/ζ Pathway Modulation

The modulation of the RPTPβ/ζ signaling pathway by inhibitors such as MY33-3 (hydrochloride) holds promise for a range of therapeutic applications, primarily centered around its roles in the central nervous system.

Neurodegenerative Diseases: A significant area of interest is Alzheimer's disease. As previously mentioned, inhibition of RPTPβ/ζ has been shown to reduce Aβ plaques and neuroinflammation in animal models frontiersin.orgnih.govnih.gov. By modulating glial cell responses and the expression of genes related to Aβ clearance, RPTPβ/ζ inhibitors could represent a novel therapeutic strategy for this debilitating disease. The role of RPTPβ/ζ in microglia-neuron communication also suggests potential applications in other neurodegenerative conditions characterized by neuroinflammation, such as Parkinson's disease mdpi.com.

Substance Use Disorders: Research has demonstrated that pharmacological inhibition of RPTPβ/ζ can reduce ethanol (B145695) consumption and modulate behavioral responses to alcohol researchgate.net. MY33-3 (hydrochloride) has been shown to block ethanol-induced activation of key signaling pathways in neuronal cells medchemexpress.commedchemexpress.com. This suggests that targeting the RPTPβ/ζ pathway could be a viable approach for the treatment of alcohol use disorder.

Cognitive Dysfunction: The involvement of RPTPβ/ζ in neuronal signaling and plasticity points to its potential role in cognitive processes. Studies have shown that MY33-3 (hydrochloride) can alleviate sevoflurane-induced cognitive dysfunction medchemexpress.commedchemexpress.com. This opens up the possibility of using RPTPβ/ζ inhibitors to treat cognitive impairments arising from various insults, such as anesthesia or traumatic brain injury.

Neurodevelopmental Disorders: Given the role of RPTPβ/ζ and its ligand pleiotrophin (B1180697) in neuronal migration during brain development, there is a theoretical basis for exploring the therapeutic potential of RPTPβ/ζ modulators in neurodevelopmental disorders where neuronal connectivity is disrupted nih.gov.

Further research is needed to fully explore these and other potential therapeutic indications for RPTPβ/ζ inhibitors. The development of more selective and brain-penetrant compounds will be crucial for translating the preclinical findings into clinical applications.

Addressing Selectivity Challenges and Off-Target Effects in RPTP Inhibitor Development

A major hurdle in the development of protein tyrosine phosphatase (PTP) inhibitors as therapeutic agents is achieving selectivity. The active sites of many PTPs are highly conserved, making it challenging to design inhibitors that target a specific PTP without affecting others researchgate.net.

MY33-3 (hydrochloride) is described as a potent inhibitor of RPTPβ/ζ with an IC50 of approximately 0.1 μM. However, it also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), with an IC50 of around 0.7 μM medchemexpress.commedchemexpress.com. While this represents a degree of selectivity for RPTPβ/ζ, the inhibition of PTP1B is a significant off-target effect that needs to be considered.

PTP1B is a major negative regulator of insulin and leptin signaling pathways. Its inhibition is being explored as a therapeutic strategy for type 2 diabetes and obesity. Therefore, the off-target inhibition of PTP1B by an RPTPβ/ζ inhibitor could have unintended metabolic consequences. Conversely, for certain patient populations, this dual activity could potentially be beneficial. However, for a targeted therapy, high selectivity is generally desirable to minimize the risk of unforeseen side effects.

The development of future RPTPβ/ζ inhibitors will need to address this selectivity challenge. Strategies to achieve this include:

Targeting Non-Conserved Regions: Designing inhibitors that bind to regions of the phosphatase outside of the highly conserved active site. These allosteric inhibitors could offer a higher degree of selectivity.

Structure-Based Drug Design: Utilizing the crystal structure of RPTPβ/ζ to design inhibitors that specifically fit its unique structural features, thereby minimizing binding to other PTPs.

Comprehensive Selectivity Profiling: Screening new inhibitor candidates against a large panel of PTPs and other related enzymes to fully characterize their selectivity profile early in the drug discovery process.

By addressing these selectivity challenges, it will be possible to develop a new generation of RPTPβ/ζ inhibitors with improved safety and efficacy profiles, paving the way for their successful clinical application.

Q & A

Q. What is the mechanism of action of MY33-3 hydrochloride, and how can its selectivity for RPTPβ/ζ over other phosphatases be experimentally validated?

this compound selectively inhibits receptor-type protein tyrosine phosphatase RPTPβ/ζ with an IC50 of ~0.1 μM, while showing weaker inhibition of PTP-1B (IC50 ~0.7 μM) . To validate selectivity, researchers should:

- Perform enzymatic assays using recombinant RPTPβ/ζ, PTP-1B, and other phosphatases (e.g., LAR, CD45) under standardized conditions (pH 7.4, 25°C) .

- Use dose-response curves to compare IC50 values across enzymes. Include positive controls (e.g., sodium orthovanadate for broad phosphatase inhibition) and negative controls (DMSO vehicle) .

- Validate cellular activity via Western blotting for phosphorylated downstream targets (e.g., TrkA, paxillin) in RPTPβ/ζ-expressing cell lines .

Q. How should concentration ranges be optimized for this compound in in vitro neuroinflammation models?

- Start with its reported IC50 (~0.1 μM) and test a logarithmic range (0.01–10 μM) in microglial or astrocyte cultures exposed to LPS or sevoflurane .

- Measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA and neuronal viability via MTT assays. Adjust concentrations based on cytotoxicity thresholds (e.g., >10% cell death at 10 μM may require lower doses) .

- Include a negative control (vehicle) and a positive control (e.g., dexamethasone for anti-inflammatory effects) .

Q. What methodological considerations are critical for assessing this compound's efficacy in reducing ethanol consumption in preclinical models?

- Use voluntary ethanol intake paradigms (e.g., two-bottle choice) in rodents, with MY33-3 administered intraperitoneally at 1–5 mg/kg/day .

- Monitor blood ethanol levels and liver enzymes (AST/ALT) to rule off-target hepatotoxicity.

- Pair behavioral data with brain tissue analysis (e.g., RPTPβ/ζ activity in the prefrontal cortex via immunoprecipitation assays) .

Advanced Research Questions

Q. How can discrepancies between in vitro potency (IC50) and in vivo efficacy (e.g., ethanol reduction) be systematically analyzed?

- Evaluate pharmacokinetic parameters: Measure plasma and brain concentrations of this compound via LC-MS to confirm blood-brain barrier penetration .

- Assess metabolic stability using liver microsome assays; poor stability may explain reduced in vivo activity .

- Test for compensatory pathways (e.g., upregulation of alternative phosphatases) via transcriptomic profiling of treated tissues .

Q. What parameters should be prioritized in chronic toxicity studies of this compound?

- Monitor organ-specific toxicity: Histopathology of liver, kidneys, and brain after 4–12 weeks of administration .

- Assess hematological and biochemical markers (e.g., creatinine, bilirubin) monthly.

- Include behavioral tests (e.g., Morris water maze) to detect cognitive side effects, given its neuroinflammatory targets .

Q. How can the molecular pathway linking this compound to reduced ethanol consumption be elucidated?

- Use CRISPR/Cas9 to knockout RPTPβ/ζ in animal models and compare ethanol consumption in wild-type vs. knockout groups .

- Perform phosphoproteomics on brain samples to identify differentially phosphorylated substrates (e.g., Fyn kinase, β-catenin) .

- Validate findings with selective RPTPβ/ζ agonists/antagonists to establish causality .

Methodological Notes

- Data Contradiction Analysis : When in vitro and in vivo data conflict, consider tissue-specific expression of RPTPβ/ζ isoforms or off-target effects on GPCRs .

- Experimental Reproducibility : Adhere to FAIR data principles—document compound batch numbers (e.g., HY-123966 ), storage conditions (-20°C in desiccated form), and solvent preparation (e.g., DMSO concentration ≤0.1% in cell assays) .

- Ethical Compliance : For animal studies, follow ARRIVE guidelines for sample size justification and randomization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.